Home > Products > Screening Compounds P30281 > 4-Aminopyrido[3,4-d]pyridazin-1(2H)-one
4-Aminopyrido[3,4-d]pyridazin-1(2H)-one - 87544-87-4

4-Aminopyrido[3,4-d]pyridazin-1(2H)-one

Catalog Number: EVT-3496090
CAS Number: 87544-87-4
Molecular Formula: C7H6N4O
Molecular Weight: 162.15 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods

The synthesis of 4-Aminopyrido[3,4-d]pyridazin-1(2H)-one typically involves multi-step reactions that can start from simpler precursors like ethyl 3-cyanoisonicotinate. A common method includes the hydrazinolysis of esters or nitriles followed by cyclization processes.

Technical Details

  1. Hydrazinolysis: A solution of ethyl 3-cyanoisonicotinate is treated with hydrazine hydrate in ethanol, leading to the formation of an intermediate hydrazone.
  2. Cyclization: The intermediate then undergoes cyclization through heating or acid catalysis to yield 4-Aminopyrido[3,4-d]pyridazin-1(2H)-one .

These steps can be optimized by adjusting reaction conditions such as temperature, solvent, and concentration to improve yield and purity.

Molecular Structure Analysis

Structure

The molecular structure of 4-Aminopyrido[3,4-d]pyridazin-1(2H)-one consists of a fused bicyclic system comprising a pyridine ring and a pyridazine moiety. The presence of an amino group at the 4-position is critical for its reactivity and biological activity.

Data

  • Molecular Formula: C7H6N4OC_7H_6N_4O
  • Molecular Weight: Approximately 162.15 g/mol
  • Canonical SMILES: C1=CN=C(N=C1C2=CC=NC=C2)N

This structural information can be utilized for computational modeling and further chemical modifications.

Chemical Reactions Analysis

Reactions

4-Aminopyrido[3,4-d]pyridazin-1(2H)-one can participate in various chemical reactions due to its functional groups:

  1. Nucleophilic Substitution: The amino group can act as a nucleophile in substitution reactions.
  2. Acylation: The amino group can be acylated to form amides.
  3. Condensation Reactions: It can undergo condensation with aldehydes or ketones to form imines or related compounds.

Technical Details

These reactions often require specific catalysts or conditions such as heat or acidic environments to proceed effectively. For instance, acylation may be performed using acyl chlorides in the presence of a base to neutralize the hydrochloric acid produced.

Mechanism of Action

Process

The mechanism of action for 4-Aminopyrido[3,4-d]pyridazin-1(2H)-one in biological systems often involves its interaction with specific enzymes or receptors. For example, it has been noted for its potential inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

Data

Research indicates that derivatives of this compound exhibit significant activity against CDK 4/6, suggesting its potential role in cancer therapy . The exact mechanism involves binding to the ATP-binding site of these kinases, thereby inhibiting their activity and leading to cell cycle arrest.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in polar solvents such as ethanol and dimethyl sulfoxide but may have limited solubility in non-polar solvents.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may decompose under extreme pH or temperature.
  • Reactivity: Reacts with electrophiles due to the nucleophilic nature of the amino group; participates readily in condensation and substitution reactions.

Relevant data regarding melting point, boiling point, and spectral properties (NMR, IR) are essential for characterization but were not detailed in the sources reviewed.

Applications

Scientific Uses

4-Aminopyrido[3,4-d]pyridazin-1(2H)-one finds applications primarily in medicinal chemistry as a scaffold for developing new pharmaceuticals. Its derivatives are being explored for:

  • Cancer Treatment: As inhibitors of cyclin-dependent kinases.
  • Antimicrobial Agents: Potential activity against various pathogens.
  • Neurological Disorders: Investigated for neuroprotective effects.

The ongoing research into this compound highlights its versatility and potential impact on therapeutic strategies across multiple fields of medicine.

Introduction to 4-Aminopyrido[3,4-d]pyridazin-1(2H)-one in Medicinal Chemistry

Role as a Privileged Scaffold in Kinase Inhibitor Design

The 4-aminopyrido[3,4-d]pyridazin-1(2H)-one scaffold exemplifies a privileged structural motif in kinase inhibitor development due to its exceptional capacity for mimicking purine nucleotides while enabling precise target modulation. Its planar, electron-rich heterocyclic core facilitates high-affinity ATP-competitive binding by forming critical hydrogen bonds with kinase hinge regions. Specifically, the 4-amino group and adjacent nitrogen atoms (N-3, N-6) act as hydrogen-bond donors/acceptors, engaging conserved residues like Val/Met-Asp backbone atoms in kinases such as FGFR, mTOR, and EGFR mutants [1] [2]. This interaction pattern is exemplified by derivatives like TAS-120 (futibatinib), where the scaffold positions acrylamide warheads for covalent inhibition of FGFR's Cys488, achieving IC₅₀ values of 1.3–8.3 nM across FGFR1–4 isoforms [2].

  • Rational Drug Design Applications:Structural deformations of this scaffold—including ring fusion, cleavage, or heteroatom substitution—tailor inhibitors to specific kinase pockets. For instance:
  • Pyrazolo[3,4-d]pyrimidine derivatives (e.g., PP121, INK-128) exploit hydrophobic region II in mTOR, achieving IC₅₀ values of 8–10 nM. Modifications at C-3 with heterocycles (e.g., hydroxyindole) deepen hydrophobic interactions, enhancing selectivity [1].
  • Pyrrolo[2,3-d]pyrimidines in PKB/Akt inhibitors (e.g., CCT128930) leverage a 4-benzylpiperidine-4-amine substituent to occupy lipophilic pockets, yielding >150-fold selectivity over PKA [5].

Table 1: Kinase Selectivity Profiles of Scaffold Derivatives

CompoundCore StructurePrimary Target (IC₅₀)Selectivity vs. PKAKey Modifications
TAS-120Pyrazolo[3,4-d]pyrimidineFGFR2 (1.3 nM)>100-fold3,5-Dimethoxyphenylethynyl; acrylamide
CCT128930Pyrrolo[2,3-d]pyrimidinePKBβ (6 nM)28-fold4-(4-Chlorobenzyl)piperidin-4-amine
Compound 12Pyrazolo[3,4-d]pyrimidineFGFR1 (8.5 nM)153-fold2,4-Dichlorobenzyl
  • Conformational Flexibility and Tautomerism:The scaffold's tautomeric equilibria (e.g., lactam-lactim tautomerism in pyridazinone) adapt binding modes to divergent kinase pockets. For example, pyrazolo[3,4-d]pyrimidines exhibit dynamic N-H proton shifts between N-1 and N-2 positions, modulating hydrogen-bonding patterns with residues like Glu517 in FGFR1 [1] [2]. This flexibility enables targeting of drug-resistant mutants, as seen with TAS-120's efficacy against FGFR2V565L/N550H/E566G (IC₅₀ < 4 nM) [2].

Historical Evolution from Pyridine and Pyridazinone-Based Pharmacophores

The 4-aminopyrido[3,4-d]pyridazin-1(2H)-one scaffold emerged from systematic optimization of early pyridine and pyridazinone pharmacophores, driven by limitations in solubility, bioavailability, and kinase selectivity. Pivotal innovations include:

  • Early Heterocyclic Foundations:Initial pyridine-based antifolates like piritrexim (Fig. 4) utilized diaminopyrido[2,3-d]pyrimidine cores to inhibit dihydrofolate reductase (DHFR), but suffered from offtarget effects [6]. Concurrently, pyridazinone motifs—noted for anti-inflammatory and cardiotonic properties—inspired incorporation of lactam groups to enhance hydrogen-bonding capacity. Fusion of these systems yielded the bicyclic pyridopyridazinone core, balancing electron distribution for improved ATP-site competition [4] [6].

  • Synthetic Methodologies:Key routes enabled scaffold diversification:

  • Multicomponent solvent-free reactions facilitated rapid assembly of 4-aminopyrido[2,3-d]pyrimidines from 2-aminopyridines, aldehydes, and malononitrile [8].
  • Reductive alkylation/amination (e.g., Kisliuk's method using Raney Ni/H₂) introduced lipophilic side chains (e.g., 3,4,5-trimethoxybenzyl) to access hydrophobic kinase pockets (Scheme 2) [6].
  • Cyclocondensation of ethyl acetoacetate with triaminopyrimidines generated the pyridopyrimidinone backbone of piritrexim, later adapted for kinase-focused analogs [6].

  • Electronic and Steric Optimization:Strategic modifications addressed early limitations:

  • Ring deformation: Splitting the pyrimidine ring to 5-amino-1H-pyrazole-4-carboxamide (derivative H, [2]) enhanced conformational adaptability for allosteric kinase sites.
  • Bioisosteric replacement: Morpholine at C-4 (e.g., WYE-132) improved solubility and mTOR selectivity by engaging Lys2187/Asp2195 via carbamate linkages [1].
  • Electron-withdrawing groups: 2,6-Dichloro or 4-tert-butyl benzyl substitutions in pyrrolopyrimidines (e.g., Table 1, compound 14) reduced PKA affinity by 165-fold, minimizing off-target effects [5].

Table 2: Historical Milestones in Scaffold Development

EraKey InnovationRepresentative CompoundTarget/ActivityImpact
1980–1990sPyrido[2,3-d]pyrimidine antifolatesPiritreximDHFR inhibitionValidated fused heterocycle efficacy
Early 2000sPyridazinone-pyrrolopyrimidine fusionPP121mTOR/PI3K dual inhibitionEstablished kinase hinge-binding motif
2010–PresentCovalent warhead incorporationTAS-120 (futibatinib)FGFR1–4 (irreversible)Overcame resistance mutations

Properties

CAS Number

87544-87-4

Product Name

4-Aminopyrido[3,4-d]pyridazin-1(2H)-one

IUPAC Name

4-amino-2H-pyrido[3,4-d]pyridazin-1-one

Molecular Formula

C7H6N4O

Molecular Weight

162.15 g/mol

InChI

InChI=1S/C7H6N4O/c8-6-5-3-9-2-1-4(5)7(12)11-10-6/h1-3H,(H2,8,10)(H,11,12)

InChI Key

XAKWMEMXDRMRAA-UHFFFAOYSA-N

SMILES

C1=CN=CC2=C1C(=O)NN=C2N

Canonical SMILES

C1=CN=CC2=C1C(=O)NN=C2N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.